Cyclohexyl (3,5-difluorophenyl)methanol Cyclohexyl (3,5-difluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13382290
InChI: InChI=1S/C13H16F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2
SMILES: C1CCC(CC1)C(C2=CC(=CC(=C2)F)F)O
Molecular Formula: C13H16F2O
Molecular Weight: 226.26 g/mol

Cyclohexyl (3,5-difluorophenyl)methanol

CAS No.:

Cat. No.: VC13382290

Molecular Formula: C13H16F2O

Molecular Weight: 226.26 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl (3,5-difluorophenyl)methanol -

Specification

Molecular Formula C13H16F2O
Molecular Weight 226.26 g/mol
IUPAC Name cyclohexyl-(3,5-difluorophenyl)methanol
Standard InChI InChI=1S/C13H16F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2
Standard InChI Key BDBBQBNTXCBVMS-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(C2=CC(=CC(=C2)F)F)O
Canonical SMILES C1CCC(CC1)C(C2=CC(=CC(=C2)F)F)O

Introduction

Structural and Molecular Characteristics

Cyclohexyl (3,5-difluorophenyl)methanol consists of a cyclohexane ring attached to a benzyl alcohol moiety substituted with fluorine atoms at the 3 and 5 positions. The molecular structure is defined by the SMILES notation OC(c1cc(F)cc(c1)F)C1CCCCC1 , which highlights the hydroxyl group (-OH) on the central carbon, flanked by fluorine atoms on the aromatic ring and a cyclohexyl substituent.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H16F2O\text{C}_{13}\text{H}_{16}\text{F}_2\text{O}
Molecular Weight226.26 g/mol
IUPAC Namecyclohexyl-(3,5-difluorophenyl)methanol
SMILESOC(c1cc(F)cc(c1)F)C1CCCCC1
InChI KeyBDBBQBNTXCBVMS-UHFFFAOYSA-N

The compound’s stereochemistry and electronic properties are influenced by the electron-withdrawing fluorine atoms, which enhance the stability of the aromatic ring and modulate its reactivity in synthetic pathways.

Synthesis and Preparation

The synthesis of cyclohexyl (3,5-difluorophenyl)methanol typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Difluorophenyl Group: Introduction of fluorine atoms via electrophilic aromatic substitution or palladium-catalyzed fluorination.

  • Coupling with Cyclohexyl Moieties: Grignard reactions or nucleophilic substitution to attach the cyclohexyl group to the benzyl alcohol intermediate.

  • Hydroxylation: Oxidation or reduction steps to introduce the terminal hydroxyl group.

These methods aim to achieve high yields (>70%) and purity (>95%), as required for research applications . Modifications to the synthetic pathway, such as varying reaction temperatures or catalysts, are often explored to optimize efficiency.

Physicochemical Properties

Solubility and Stability

Cyclohexyl (3,5-difluorophenyl)methanol exhibits limited solubility in polar solvents like water but is soluble in organic solvents such as dichloromethane and ethanol. Its stability under standard laboratory conditions (25°C, inert atmosphere) makes it suitable for long-term storage, though decomposition may occur upon exposure to strong oxidizing agents.

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum shows distinct peaks for the cyclohexyl protons (δ 1.2–1.8 ppm), aromatic fluorine-substituted protons (δ 6.8–7.2 ppm), and the hydroxyl group (δ 2.5 ppm).

  • Mass Spectrometry: The molecular ion peak at m/z 226.26 confirms the molecular weight, with fragmentation patterns consistent with cleavage of the cyclohexyl and fluorophenyl groups.

Applications in Pharmaceutical Research

Synthetic Intermediate

The compound serves as a precursor in synthesizing more complex molecules. Its hydroxyl and fluorine groups enable functionalization via esterification, alkylation, or cross-coupling reactions.

ParameterRecommendationSource
Skin ContactAvoid direct contact; use gloves
InhalationUse fume hood
StorageStore in cool, dry place away from oxidizers

Acute exposure may cause irritation to the eyes and respiratory tract. Emergency procedures include rinsing with water and seeking medical attention.

Comparison with Structural Analogs

Table 3: Analogous Compounds and Their Applications

CompoundStructureApplicationSource
CyPPACyclohexyl-pyridinyl derivativeKCa2 channel modulation
IWR-1Norbornyl-fluorophenyl derivativeWnt pathway inhibition
1-Methyl-3-piperidinamineCyclohexylamine derivativeReceptor antagonism

Cyclohexyl (3,5-difluorophenyl)methanol shares functional group similarities with these compounds, suggesting potential overlap in biological targets .

Future Research Directions

  • Pharmacokinetic Studies: Investigating metabolic stability and bioavailability in preclinical models .

  • Structure-Activity Relationship (SAR): Modifying the cyclohexyl or fluorophenyl groups to enhance potency or selectivity .

  • Toxicological Profiling: Assessing chronic toxicity and environmental impact.

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